Chloranil

Übersicht

Beschreibung

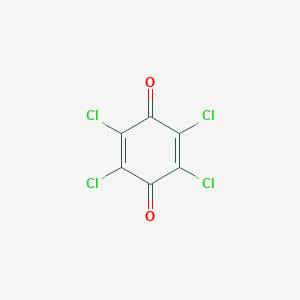

Chloranil (tetrachloro-1,4-benzoquinone, C₆Cl₄O₂) is a yellow crystalline compound synthesized via chlorination of benzene derivatives like aniline or phenol . It serves as a potent electron acceptor in redox reactions due to its quinoid structure and strong electron-withdrawing chlorine substituents. Key applications include:

- Oxidizing agent in organic synthesis (e.g., cycloadditions, peptide coupling) .

- ROS generation for activating metalloproteinases, leading to β-dystroglycan shedding in cellular studies .

- Analytical chemistry as a redox electrode in potentiometric titrations .

Its reactivity and toxicity are influenced by its high electronegativity and environmental persistence .

Vorbereitungsmethoden

Chloranil can be synthesized through several methods:

-

Chlorination of Phenol: : Phenol is chlorinated to produce hexachlorocyclohexa-2,5-dien-1-one (hexachlorophenol). This intermediate is then hydrolyzed to yield this compound: [ \text{C}_6\text{H}_5\text{OH} + 6\text{Cl}_2 \rightarrow \text{C}_6\text{Cl}_6\text{O} + 6\text{HCl} ] [ \text{C}_6\text{Cl}_6\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{Cl}_4\text{O}_2 + 2\text{HCl} ] This method involves the use of chlorine gas and hydrochloric acid .

-

Chlorination of Hydroquinone: : Hydroquinone is chlorinated with chlorine gas in hydrochloric acid to form tetrachlorohydroquinone, which is then oxidized by passing a mixture of chlorine and air or oxygen through the reaction mixture .

Analyse Chemischer Reaktionen

Oxidation and Dehydrogenation Reactions

Chloranil acts as a dehydrogenation agent, converting hydroaromatic compounds to aromatic systems. It oxidizes amines, alcohols, and hydrocarbons via electron-transfer mechanisms.

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclohexadienes | Benzene derivatives | Room temperature, benzene | 70-85% | |

| Hydroquinones | Quinones | Aerobic, Pt/Al₂O₃ catalyst | >90% | |

| Secondary amines | Imines | CHCl₃, RT | 60-75% |

-

Mechanistic Insight : this compound abstracts hydrogen atoms, forming tetrachlorohydroquinone (TCH) as a reduced byproduct . Its high redox potential (E° = +0.70 V vs. SHE) enables selective oxidation of electron-rich substrates .

Hydroxyl Radical (- OH) Generation

This compound reacts with H₂O₂ in a metal-free two-step process to produce hydroxyl radicals, linked to chemiluminescence (CL):

-

Step 1 : Fast formation of trichlorohydroxy-1,4-benzoquinone (TrCBQ–O⁻) and - OH.

-

Step 2 : Slow decomposition of TrCBQ–O⁻ to dichloromaleic acid (DCMA) and additional - OH .

Photochemical Cycloaddition Reactions

Under UV light, this compound undergoes [4+2] and [2+2] cycloadditions with alkenes and strained hydrocarbons:

-

Key Finding : Excited-state this compound generates triplet diradicals, enabling ring-opening and ketene formation .

Biochemical Interactions

This compound irreversibly inactivates bacterial collagenases (e.g., Clostridium histolyticum) via tyrosine residue modification:

-

Mechanism : Nucleophilic attack by dissociated tyrosine phenoxide on this compound’s electrophilic carbonyl groups .

Electrochemical Behavior

In acidic AlCl₃/NaCl melts, this compound exhibits two-step reduction:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Chloranil is primarily recognized for its role as an oxidizing agent in organic synthesis. It is used in various reactions due to its ability to facilitate the oxidation of organic substrates through mechanisms involving hydride transfer.

Oxidation Reactions

This compound has been employed in the selective oxidation of alcohols to carbonyl compounds. This process is crucial in synthesizing complex organic molecules. For instance, it has been utilized to oxidize hydroquinones to their corresponding quinones efficiently under mild conditions, offering a safer alternative to more toxic reagents like DDQ (1,2-dichloro-3,5-dihydroxybenzene) .

Table 1: Examples of Oxidation Reactions Using this compound

Analytical Applications

This compound's properties as a π-acceptor have made it valuable in analytical chemistry for the determination of various compounds.

Spectrophotometric Methods

This compound has been successfully utilized as a reagent in spectrophotometric methods for the simultaneous determination of pharmaceutical compounds. For example, it has been applied in the quantitative analysis of mesalamine in pharmaceuticals through colorimetric reactions that yield measurable changes in absorbance .

Table 2: Spectrophotometric Applications of this compound

| Analyte | Methodology | Detection Limit | Reference |

|---|---|---|---|

| Mesalamine | Colorimetric analysis | µg/mL range | |

| Troxerutin/CZM | First derivative spectrophotometry | 5-50 µg/mL for TXN |

Biological and Environmental Applications

This compound has also found applications in biological systems and environmental science.

Seed Treatment

This compound is used as a seed treatment agent to enhance germination and protect against soil-borne pathogens. Its application ranges from 3 to 12 oz per 100 lb of seed, either applied dry or as a slurry, demonstrating its utility in agricultural practices .

Environmental Monitoring

In environmental chemistry, this compound has been employed as a reagent for detecting various pollutants due to its ability to form stable complexes with certain metal ions and organic pollutants.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- A study highlighted the dual role of p-chloranil as both an oxidant and a reagent for synthesizing corrole macrocycles, showcasing its versatility in synthetic organic chemistry .

- Research demonstrated the successful use of this compound in catalytic systems for the oxidation of organic substrates using molecular oxygen as a terminal oxidant, which emphasizes its potential for green chemistry applications .

Wirkmechanismus

Chloranil acts as a hydrogen acceptor and is more electrophilic than quinone itself. It is used in aromatization reactions, where it facilitates the conversion of cyclohexadienes to benzene derivatives by accepting hydrogen atoms . The molecular targets and pathways involved in its mechanism include the displacement of chloride ions from the quinone ring by amines .

Vergleich Mit ähnlichen Verbindungen

Chloranil belongs to the quinone family, which includes structurally related halogenated and non-halogenated derivatives. Below is a detailed comparison:

Structural and Electronic Properties

Key Observations :

- This compound’s 78%) .

A. Oxidative Capacity

- Organic Synthesis: this compound achieves moderate yields (62–75%) in dihydropyrazoloisoquinoline synthesis but is outperformed by DDQ in polar solvents like THF .

- Charge-Transfer Complexes: this compound forms non-ionic complexes with aromatic amines (e.g., N,N-dimethylaniline), shifting UV absorption spectra due to lone-pair interactions .

B. Hydrolysis and Environmental Fate

| Compound | Hydrolysis Product | Half-Life (pH 7) | Toxicity (Microtox EC₅₀) |

|---|---|---|---|

| This compound | Chloranilic acid | ~1 hour | 0.12 mg/L |

| Dichlone | Not reported | – | Higher than this compound |

This compound hydrolyzes rapidly in water to less toxic chloranilic acid, whereas dichlone’s stability may prolong environmental impact .

Biologische Aktivität

Chloranil, chemically known as tetrachloro-p-benzoquinone, is a synthetic organic compound with notable biological activities. This article reviews its antimicrobial, anti-inflammatory, and potential carcinogenic properties, supported by case studies and research findings.

This compound is characterized by its strong electron-withdrawing chlorine substituents, which significantly influence its reactivity and biological activity. Its structure allows it to participate in various chemical reactions, making it a versatile compound in both synthetic and biological contexts.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly in the synthesis of benzimidazole-pyrazole compounds. Research indicates that this compound can enhance the antimicrobial efficacy of these compounds against various bacterial strains.

- Case Study : Patil et al. synthesized a series of benzimidazole-pyrazole compounds using this compound as an oxidizing agent. The resulting compounds exhibited significant antimicrobial activity against Bacillus subtilis and Pseudomonas aeruginosa, with some derivatives showing potency comparable to standard antibiotics like chloramphenicol .

| Compound | Activity Against B. subtilis (MIC μg/mL) | Activity Against P. aeruginosa (MIC μg/mL) |

|---|---|---|

| 23a | 62.5 | 100 |

| 23c | 31.25 | 50 |

Anti-inflammatory Effects

Recent studies have highlighted this compound's role in inducing inflammation through Toll-like receptor 4 (TLR4) signaling pathways.

- Case Study : A study by Fu et al. demonstrated that acute exposure to this compound leads to inflammation and neurological dysfunction in animal models. The study suggested that melatonin preconditioning could mitigate these effects, indicating a potential therapeutic avenue for this compound-induced inflammation .

Carcinogenic Potential

The carcinogenic potential of this compound has been a subject of investigation, particularly regarding its metabolic activation and interaction with cytochrome P450 enzymes.

- Research Findings : Studies have shown that this compound can induce oxidative stress and DNA damage, which are critical factors in carcinogenesis. The compound's interaction with cellular mechanisms raises concerns about its safety in long-term exposure scenarios .

Summary of Biological Activities

This compound exhibits a range of biological activities that warrant further research:

- Antimicrobial Activity : Effective against various bacteria when used in combination with other compounds.

- Anti-inflammatory Effects : Induces inflammation via TLR4 signaling; potential protective strategies are being explored.

- Carcinogenic Potential : Associated with oxidative stress and DNA damage; further studies needed to clarify long-term effects.

Q & A

Basic Research Questions

Q. How can Chloranil be used to quantify double bonds in polymers, and what methodological precautions are necessary?

this compound reacts with conjugated double bonds in polymers via a charge-transfer mechanism, enabling quantitative analysis. The method involves reacting the polymer with this compound in a controlled solvent (e.g., chloroform) and measuring the absorbance at specific wavelengths. Key parameters include reaction temperature (40°C optimal) and this compound concentration (15–50 mM range). Ensure inert atmospheric conditions to prevent oxidation side reactions. Post-reaction, validate results using UV-Vis spectrophotometry or HPLC .

Q. What standardized protocols exist for detecting amino acids using this compound?

this compound forms charge-transfer complexes with primary amines in amino acids. A typical protocol involves:

- Preparing a 0.1 M this compound solution in ethanol.

- Mixing with the amino acid sample at a 1:2 molar ratio.

- Incubating at room temperature for 20 minutes.

- Quantifying the complex via spectrophotometry at 452 nm (intermolecular) or 536 nm (intramolecular). Calibration curves must account for pH variations, as acidic conditions favor intramolecular complexes .

Q. How should this compound be stored to maintain stability in laboratory settings?

this compound is stable under recommended storage conditions:

- Store in airtight, light-resistant containers at 2–8°C.

- Avoid exposure to strong oxidizers (e.g., peroxides) and bases, which trigger decomposition into toxic byproducts (e.g., HCl gas).

- Monitor purity via melting point analysis (290–295°C) or FTIR to detect hydrolysis products like chloranilic acid .

Advanced Research Questions

Q. How do reactive oxygen species (ROS) mediate this compound-induced proteolytic cleavage of β-dystroglycan?

this compound generates ROS (e.g., superoxide radicals) via electron transfer from oxygen, activating metalloproteinases like MMP-2/8. Key steps:

- Treat cells with 15–30 mM this compound for 7 hours.

- Co-incubate with ROS scavengers (e.g., 10 mM N-acetyl-cysteine) to inhibit cleavage.

- Validate using immunoblotting (reduced β-DG fragment at 31 kDa) and immunofluorescence. Prinomastat (30 mM) fully inhibits cleavage, confirming metalloproteinase involvement .

Q. What experimental designs resolve contradictions in this compound’s dual role as an oxidizer and electron acceptor in charge-transfer complexes?

this compound’s redox behavior depends on reaction milieu:

- Oxidizer : In acidic conditions, it oxidizes dienes to quinones (e.g., polymer double bond quantification).

- Electron acceptor : In polar solvents (e.g., ethanol), it forms stable CT complexes with electron donors (e.g., p-synephrine). Use factorial designs (2k-FFD) to optimize variables:

- Temperature (25–40°C), solvent polarity (chloroform vs. ethanol), and reagent ratio.

- Analyze via Scott’s plot for association constants (e.g., K = 10^−55 mol^−1 in ethanol) .

Q. How does aqueous hydrolysis of this compound impact its environmental toxicity, and how can kinetics be modeled?

this compound hydrolyzes in two pH-dependent steps:

- Step 1 : this compound → trichlorohydroxyquinone (t₁/₂ = 1 h at pH 7).

- Step 2 : Trichlorohydroxyquinone → chloranilic acid (t₁/₂ = 21 days at pH 7). Use electrospray mass spectrometry to track intermediates. Kinetics follow pseudo-first-order models with rate constants:

- k₁ = 1.9 × 10^−3 min^−1 (pH 7, 25°C).

- k₂ = 5.4 × 10^−7 min^−1 (pH 7, 25°C). Accelerate hydrolysis using H₂O₂ (pH > 9), reducing acute toxicity (Microtox EC₅₀: this compound = 2.1 mg/L; chloranilic acid = 48 mg/L) .

Q. What strategies mitigate data variability in this compound-based assays for secondary amine detection?

Variability arises from competing reactions (e.g., hydrolysis, radical formation). Mitigation strategies:

- Pre-column derivatization : React amines with this compound in anhydrous acetonitrile (0.1% acetic acid) to stabilize intermediates.

- Chromatographic separation : Use reverse-phase HPLC with a C18 column (detection at 254 nm).

- Internal standards : Spike with deuterated analogs (e.g., d₄-Chloranil) to correct for matrix effects .

Q. Methodological Best Practices

- Factorial Design : Optimize multi-variable reactions (e.g., reagent volume, temperature) using 2k-FFD and response surface methodology (RSM) to maximize yield .

- Toxicity Screening : Prioritize Microtox assays (ISO 11348) for acute toxicity profiling of this compound derivatives .

- Data Validation : Cross-verify results with complementary techniques (e.g., UV-Vis, LC-MS, NMR) to address spectral overlaps or artifacts .

Eigenschaften

IUPAC Name |

2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNWTBMOAKPKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4O2 | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020266 | |

| Record name | Chloranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloranil is a yellow powder with a slight odor. (NTP, 1992), Dry Powder, Golden yellow solid; [Merck Index] Yellow or green powder; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS. | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloranil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes, SUBLIMES AT BOILING POINT | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL; SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE; SOLUBLE IN ETHER. INSOLUBLE IN WATER., g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1, ALMOST INSOL IN WATER (1:4000), In water, 250 mg/l at room temperature, Solubility in water: none | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.97 (NTP, 1992) - Denser than water; will sink, 1.97, Relative density (water = 1): 2.0 | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.5 | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0 mmHg at 68 °F approximately (NTP, 1992), 0.0000051 [mmHg], 5.1X10-6 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloranil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

GOLDEN-YELLOW PLATELETS FROM ACETIC ACID OR ACETONE; MONOCLINIC PRISMS FROM BENZENE OR TOLUENE OR BY SUBLIMATION IN VACUO, YELLOW LEAFLETS OR PRISMS | |

CAS No. |

118-75-2 | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloranil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloranil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloranil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachloro-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01W5X7N5XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

552 °F (decomposes) (NTP, 1992), 292 °C (SEALED TUBE), 290 °C | |

| Record name | CHLORANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.